Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate
Description
Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate (CAS: QY-1775, see ) is an α,β-unsaturated ester featuring a 2-fluoropyridin-3-yl substituent.
Properties
IUPAC Name |
ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFQNFVSYGQCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate is an organic compound notable for its unique structural features, including an ethyl ester functional group and a fluorinated pyridine moiety. This compound belongs to the class of α,β-unsaturated esters, which are recognized for their reactivity and biological activities. The presence of fluorine in the pyridine ring can significantly influence the compound's chemical properties, enhancing its potential biological activity.
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the binding affinity of the compound, potentially leading to various biological effects. This increased lipophilicity and stability may improve its interaction profile with target biomolecules, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibacterial agents. It has been evaluated against various pathogenic bacteria, demonstrating significant inhibitory effects.
- Anticancer Properties : The compound has been investigated for its anticancer potential, particularly in inhibiting the growth of cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against various cancer types, including breast and lung cancers.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key similarities and differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorinated pyridine moiety | Antimicrobial, Anticancer |
| Ethyl 3-(3-chloropyridin-2-yl)prop-2-enoate | Chlorine instead of fluorine | Moderate antimicrobial |
| Ethyl 3-(3-bromopyridin-2-yl)prop-2-enoate | Bromine instead of fluorine | Lower anticancer activity |
This table illustrates that the presence of fluorine in this compound may enhance its biological activity compared to its chlorinated and brominated analogs.
Case Studies and Research Findings
Several studies have focused on elucidating the biological activities of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 1.5 to 5 µM, indicating potent anticancer properties .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with specific enzymes involved in cancer cell proliferation, suggesting a targeted therapeutic approach.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridinyl Esters
Ethyl (2E)-3-(5-Bromopyridin-3-yl)prop-2-enoate (CAS: 2243636-73-7)
- Structure : Bromine replaces fluorine at the pyridinyl ring.
- Impact: Bromine’s larger atomic radius and polarizability may alter electronic properties and reactivity in cross-coupling reactions. No melting point data are reported, but molecular weight increases (C₁₀H₁₀BrNO₂ = 256.1 g/mol) .
Ethyl 2-Fluoropyridine-3-carboxylate (CAS: 113898-56-9)
Heteroaromatic Ring Variants
Ethyl 3-(Furan-2-yl)prop-2-enoate (CAS: 623-20-1)
- Structure : Furan replaces pyridine.
- Properties : Liquid (oil) with molecular weight 166.18 g/mol. The oxygen-rich furan may increase solubility in polar solvents but reduce stability under acidic conditions .
Ethyl 3-(1-Methylimidazol-4-yl)prop-2-enoate (CAS: 67879-36-1)
Substituted Phenyl and Phenolic Esters
Ethyl (E)-3-(4-Hydroxyphenyl)prop-2-enoate
- Structure : 4-Hydroxyphenyl group instead of fluoropyridine.
- Properties : Slightly water-soluble (weakly acidic, pKa ~8–9) and acts as a biomarker in vinegar .
- Applications: Potential antioxidant properties due to the phenolic hydroxyl group .
Ethyl-p-Methoxycinnamate (Ethyl (E)-3-(4-Methoxyphenyl)prop-2-enoate)
- Structure : 4-Methoxyphenyl substituent.
- Applications: Inhibits tyrosinase (22–20% in ethanol/ethyl acetate extracts), suggesting cosmetic or dermatological uses .
Saturated vs. Unsaturated Derivatives
Ethyl 3-(2-Fluoropyridin-3-yl)propanoate (CAS: QY-1776)
Comparative Data Table
Key Research Findings and Trends
- Electronic Effects : Fluorine’s electronegativity enhances the electrophilicity of the α,β-unsaturated system, favoring nucleophilic attacks .
- Biological Relevance : Pyridinyl and imidazolyl derivatives show promise in drug discovery (e.g., tyrosinase inhibition, antibacterial activity) .
- Synthetic Flexibility: Halogenated variants enable further functionalization via cross-coupling, while phenolic esters offer antioxidant utility .
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